An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,4'-(Ethane-1,2-diylbis(oxy))dianiline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and applications of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. This aromatic diamine serves as a versatile building block in polymer chemistry and demonstrates significant potential as a scaffold in medicinal chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering detailed protocols, safety information, and insights into its utility in various scientific domains.
Introduction
4,4'-(Ethane-1,2-diylbis(oxy))dianiline, also known by its synonyms 1,2-Bis(4-aminophenoxy)ethane and 4,4'-diaminodiphenoxyethane, is an organic compound characterized by two aniline moieties linked by an ethylene glycol diether bridge.[1][2] Its molecular structure, featuring two primary aromatic amine groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of high-performance polymers such as polyimides.[2] Beyond its applications in materials science, the unique arrangement of aromatic rings and flexible ether linkage makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The aniline substructure is a common motif in many pharmaceutical compounds, and the diamine nature of this molecule allows for the generation of diverse molecular architectures.[3] This guide will delve into the core chemical properties of this compound, provide detailed synthetic and analytical procedures, and explore its emerging role in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 6052-10-4 | [4] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [4] |
| Molecular Weight | 244.29 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 177.0 to 181.0 °C | [5] |
| IUPAC Name | 4-[2-(4-aminophenoxy)ethoxy]aniline | [4] |
| Synonyms | 1,2-Bis(4-aminophenoxy)ethane, 4,4'-[ethane-1,2-diylbis(oxy)]dianiline | [4][5] |
| Solubility | While specific data for the title compound is limited, the closely related 4,4'-oxydianiline is soluble in acetone and has low solubility in water, benzene, carbon tetrachloride, and ethanol.[6] It is anticipated that 4,4'-(Ethane-1,2-diylbis(oxy))dianiline exhibits similar solubility in polar aprotic solvents like DMSO and DMF. | |
| pKa | The basicity of aromatic amines is influenced by substituents. While an experimental pKa for this specific molecule is not readily available, QSAR studies on aromatic diamines can be used to estimate reactivity.[1] |
Synthesis and Purification
The synthesis of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of p-aminophenol with 1,2-dibromoethane in the presence of a base.
Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of "Bis (4, 4'-diamino phenoxy) ethane" as described in the literature.[3]
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
p-Aminophenol
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of p-aminophenol in DMF, add anhydrous potassium carbonate.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the crude product, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-(Ethane-1,2-diylbis(oxy))dianiline.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is crucial for deprotonating the hydroxyl group of p-aminophenol, forming a phenoxide ion which is a more potent nucleophile.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Precipitation in water followed by recrystallization is a standard and effective method for purifying the solid product from unreacted starting materials and inorganic salts.
Spectral Characterization
The identity and purity of synthesized 4,4'-(Ethane-1,2-diylbis(oxy))dianiline can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylene bridge. The aromatic protons will appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The protons of the ethylene bridge will appear as a singlet in the upfield region. The amino group protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the ethylene bridge. The symmetry of the molecule will result in a reduced number of signals.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
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N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 244.
Applications in Drug Development
The 4,4'-(Ethane-1,2-diylbis(oxy))dianiline scaffold is a promising starting point for the synthesis of novel bioactive molecules. Its diamine nature allows for the facile introduction of various pharmacophores, enabling the creation of diverse chemical libraries for high-throughput screening.
A study by Hussein et al. (2022) demonstrated the synthesis of Schiff bases, oxazepine, and tetrazole derivatives starting from 4,4'-(Ethane-1,2-diylbis(oxy))dianiline.[3] These derivatives were then evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3] The results indicated that some of the synthesized compounds exhibited significant antibacterial activity, highlighting the potential of this scaffold in the development of new antimicrobial agents.[3]
Workflow for the Synthesis of Bioactive Derivatives:
A generalized workflow for developing bioactive compounds.
The flexibility of the ether linkage and the ability to introduce diverse substituents on the aromatic rings make this scaffold amenable to quantitative structure-activity relationship (QSAR) studies.[1] By systematically modifying the structure and correlating these changes with biological activity, researchers can rationally design more potent and selective drug candidates.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. 4,4'-(Ethane-1,2-diylbis(oxy))dianiline and its parent compound, aniline, are known to have toxicological effects.
GHS Hazard Classification: Based on available data for closely related aromatic amines, the following hazards should be considered[4][7]:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Dispose of waste in accordance with local, state, and federal regulations.
The closely related compound, 4,4'-oxydianiline, is listed as "reasonably anticipated to be a human carcinogen" in the 15th Report on Carcinogens by the National Toxicology Program.[6] This underscores the importance of handling all aromatic diamines, including 4,4'-(Ethane-1,2-diylbis(oxy))dianiline, with extreme caution.
Conclusion
4,4'-(Ethane-1,2-diylbis(oxy))dianiline is a valuable and versatile chemical intermediate with significant applications in both materials science and drug discovery. Its synthesis is straightforward, and its structure allows for a wide range of chemical modifications. The demonstrated biological activity of its derivatives makes it a compelling scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Researchers and drug development professionals should be mindful of the potential toxicological hazards associated with this class of compounds and adhere to strict safety protocols. This guide provides a solid foundation of technical information to support the safe and effective use of 4,4'-(Ethane-1,2-diylbis(oxy))dianiline in innovative research and development endeavors.
References
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Alfa Aesar. (n.d.). 4,4'-(Ethane-1,2-diylbis(oxy))dianiline. Retrieved from [Link]
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Barba-Vidal, C., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(9), 1869. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60361, 4,4'-[Ethane-1,2-diylbis(oxy)]dianiline. Retrieved from [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens: 4,4'-Oxydianiline. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Hussein, I. A., et al. (2022). Synthesis and biological activities of some new derivatives based on bis (4, 4'-diamino phenoxy) ethane containing Oxazpines, Terazole rings. ResearchGate. [Link]
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ChemSrc. (n.d.). 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4'-oxydianiline and its salts. [Link]
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